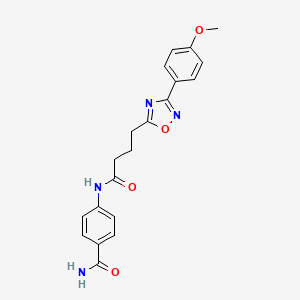![molecular formula C25H28N2O3S B7697750 N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697750.png)
N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a sulfonamide compound that contains an amide group and a phenyl group, making it a versatile molecule for various biological and chemical studies.
作用机制
The mechanism of action of N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide is based on its ability to bind to specific amino acids on proteins. This compound binds to the lysine residue on proteins, forming a covalent bond. This bond prevents the protein from functioning correctly, leading to a loss of function. This mechanism of action makes this compound an effective tool for studying protein-protein interactions and the functions of specific proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific protein it is interacting with. However, this compound has been shown to have a significant impact on the function of proteins involved in various biological processes, including cell signaling, gene expression, and metabolism. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide is its ability to selectively bind to specific amino acids on proteins, making it a valuable tool for studying protein-protein interactions. This compound is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound can only bind to specific amino acids on proteins, limiting its usefulness for studying proteins that do not contain these amino acids.
未来方向
There are several future directions for the study of N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide. One potential area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, researchers can explore the potential applications of this compound in other fields, such as materials science and nanotechnology. Finally, further studies are needed to explore the potential toxicity of this compound and its effects on living organisms.
Conclusion
This compound is a versatile chemical compound that has gained significant attention in scientific research. Its ability to selectively bind to specific amino acids on proteins makes it a valuable tool for studying protein-protein interactions and the functions of specific proteins. While there are limitations to its use, this compound has the potential to have a significant impact on various fields of research.
合成方法
The synthesis of N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(2-phenylethyl)isopropylamine. The resulting product is then reacted with acetic anhydride to form the final compound, this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting with standard equipment.
科学研究应用
N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a tool to study protein-protein interactions. This compound has been shown to bind to specific amino acids on proteins, allowing researchers to study the interactions between different proteins and their functions.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-19-10-13-23(14-11-19)31(29,30)27(16-15-22-7-5-4-6-8-22)18-25(28)26-24-17-20(2)9-12-21(24)3/h4-14,17H,15-16,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXBGDHCSIPNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)





![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7697725.png)





